molecular formula C41H50O3P2 B12305934 (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS

(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS

Cat. No.: B12305934
M. Wt: 652.8 g/mol
InChI Key: VHDUDCHTDZHIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS is a complex organic compound with a unique structure that includes multiple methyl, t-butyl, and diphenyl groups

Preparation Methods

The synthesis of (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS involves several steps. The synthetic route typically starts with the preparation of the dibenzo[d,f][1,3,2]dioxaphosphepin core, followed by the introduction of the t-butyl and diphenyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methyl, t-butyl, or diphenyl groups.

Scientific Research Applications

(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS has a wide range of scientific research applications. In chemistry, it can be used as a ligand in coordination chemistry and catalysis. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential as a therapeutic agent or its role in drug delivery systems. In industry, it could be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

When compared to similar compounds, (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS stands out due to its unique combination of functional groups and its specific structural featuresSome similar compounds include diethyl malonate and atorvastatin-related compounds .

Properties

IUPAC Name

4,8-ditert-butyl-6-[(2,5-diphenylphospholan-1-yl)methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUDCHTDZHIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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